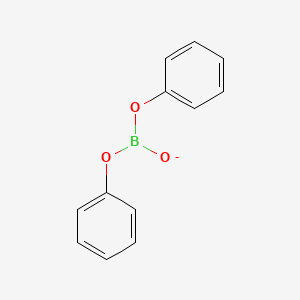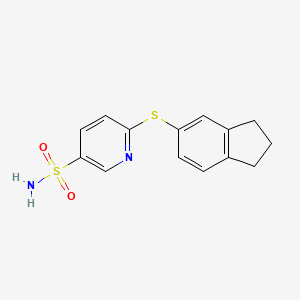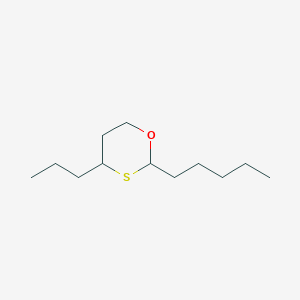
Diphenoxyboranolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenoxyboranolate is an organoboron compound characterized by the presence of boron atoms bonded to phenoxy groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its unique structure, has garnered interest in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenoxyboranolate can be synthesized through several methods, one of which involves the reaction of boronic acid derivatives with phenol under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The process involves the formation of a boron-oxygen bond, resulting in the this compound compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using boronic acid derivatives and phenol. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diphenoxyboranolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert this compound into borane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Diphenoxyboranolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which diphenoxyboranolate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in the compound’s role in catalysis and organic synthesis.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the phenoxy groups.
Boronic Acid Derivatives: Share the boron-oxygen bond but differ in the substituents attached to the boron atom.
Borane Derivatives: Contain boron-hydrogen bonds instead of boron-oxygen bonds.
Uniqueness: Diphenoxyboranolate is unique due to the presence of phenoxy groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and versatile boron compounds.
Propiedades
Número CAS |
83075-94-9 |
|---|---|
Fórmula molecular |
C12H10BO3- |
Peso molecular |
213.02 g/mol |
Nombre IUPAC |
diphenoxyborinate |
InChI |
InChI=1S/C12H10BO3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H/q-1 |
Clave InChI |
PNJNEOZSJYVACY-UHFFFAOYSA-N |
SMILES canónico |
B([O-])(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)






![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)
![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)
